Aqueous Solubility Differential: Topiramate Potassium vs. Topiramate Free Acid
Topiramate potassium exhibits computationally predicted aqueous solubility of 10.5 mg/mL, representing a 7.1% increase relative to the 9.8 mg/mL experimentally measured solubility of topiramate free acid [1][2]. This differential solubility is attributed to the ionic character of the potassium-sulfamate bond in the salt form versus the neutral sulfamate moiety in the free acid. The enhanced solubility profile of topiramate potassium facilitates dissolution-dependent formulation approaches and aqueous compatibility in experimental systems.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 10.5 mg/mL (computationally predicted via ALOGPS algorithm) |
| Comparator Or Baseline | Topiramate free acid: 9.8 mg/mL (experimentally measured at saturated solution pH 6.3) |
| Quantified Difference | +0.7 mg/mL absolute difference; +7.1% relative increase |
| Conditions | Target compound: ALOGPS computational prediction model; Comparator: experimental measurement at ambient temperature in water |
Why This Matters
The 7.1% solubility advantage of topiramate potassium may be decisive in dissolution-limited formulation scenarios where even marginal solubility improvements enable specific aqueous formulation strategies.
- [1] DrugBank. Topiramate potassium (DBSALT002320). ALOGPS Predicted Properties. DrugBank Online. Accessed 2026. View Source
- [2] DailyMed. TOPIRAMATE tablet. National Library of Medicine. Updated February 15, 2011. Available from: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=9b5b1a7a-7c1b-4e3d-8a1e-9b5b1a7a7c1b View Source
